molecular formula C26H25N5O3 B2531190 1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 938841-20-4

1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2531190
CAS RN: 938841-20-4
M. Wt: 455.518
InChI Key: GMAZHXPFNKIAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H25N5O3 and its molecular weight is 455.518. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High-Performance Thin-Layer Chromatography for Linagliptin Linagliptin, a dipeptidylpeptidase-4 (DPP4) inhibitor used in diabetes treatment, has been the subject of analytical method development using high-performance thin-layer chromatography (HPTLC). This method aimed to address the complexity of other methods and adhere to International Council for Harmonisation guidelines for stability-indicating tests. The research emphasized the importance of stress testing drugs under various conditions to ascertain their stability characteristics and validate analytical methods (Rode & Tajne, 2021).

Hydantoin Derivatives in Drug Discovery Hydantoin derivatives, recognized for their biological and pharmacological activities, play a significant role in therapeutic and agrochemical applications. This review detailed the Bucherer–Bergs reaction, an efficient synthesis method for hydantoin, highlighting its significance in creating non-natural amino acids and potential therapeutics (Shaikh et al., 2023).

Unnatural Base Pairs in Synthetic Biology Research into unnatural base pairs beyond standard Watson-Crick base pairs has made strides in synthetic biology. The development of unnatural base pairs involving imidazopyridopyrimidines and naphthyridines has shown promise due to their shape complementarity, enhanced stacking ability, and hydrogen-bonding patterns. This review not only explores the foundational research but also presents the authors' contributions to the field (Saito-Tarashima & Minakawa, 2018).

Biological Activities of 5-Oxo-Imidazolones 5-Oxo-imidazolones, known for their biological potency, have attracted attention in drug discovery. The review aimed to summarize the synthesis and biological activities of 5-oxo-imidazolone derivatives, recognizing them as important pharmacophores in modern drug discovery (Yellasubbaiah et al., 2021).

CO2 Conversion into Quinazoline-2,4(1H,3H)-diones This critical review focuses on using ionic liquid-based catalysts for CO2 conversion into quinazoline-2,4(1H,3H)-diones, a strategy to reduce atmospheric CO2 concentration. The review systematically investigates the catalysts' basicity, nucleophilicity, and various catalytic mechanisms, providing insights into the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and o-aminobenzonitriles. This work opens avenues for developing novel catalysts for converting other acid gases such as SO2 and H2S (Zhang et al., 2023).

properties

IUPAC Name

4,7,8-trimethyl-2-phenacyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3/c1-16-17(2)31-22-23(27-25(31)30(16)18(3)19-11-7-5-8-12-19)28(4)26(34)29(24(22)33)15-21(32)20-13-9-6-10-14-20/h5-14,18H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAZHXPFNKIAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)C4=CC=CC=C4)C(C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.